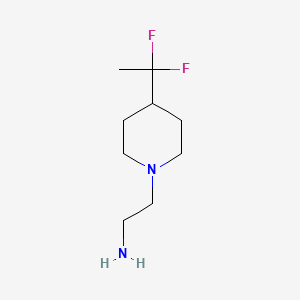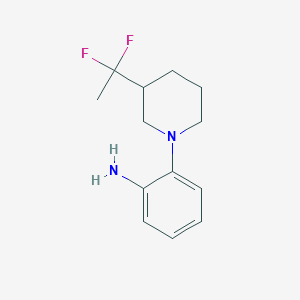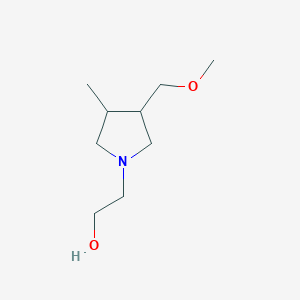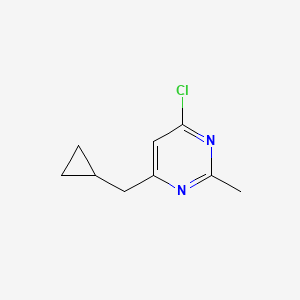
4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Process Research
4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, derivatives such as 4,6-dichloro-2-methylpyrimidine have been identified as important intermediates in the synthesis of synthetic anticancer drugs like dasatinib. Optimization of synthesis conditions for such derivatives highlights their significance in medicinal chemistry (Guo Lei-ming, 2012).
Biological Activities and Applications
Some derivatives of 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine exhibit notable biological activities, including antiviral and antimicrobial effects. For example, 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown inhibitory activity against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003). Furthermore, derivatives have been synthesized with pronounced antituberculous effects, demonstrating the versatility of 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine derivatives in developing therapeutic agents (Erkin & Krutikov, 2007).
Structural and Molecular Analysis
Detailed structural analysis of 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine derivatives provides insights into their chemical properties and potential applications. Crystallography and molecular docking studies have been conducted to understand the molecular structure, which is crucial for designing compounds with targeted biological activities. Such studies are instrumental in the development of high-affinity ligands for receptors, which can serve as templates for imaging agents in medical diagnostics (Tian et al., 2001).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, which 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine is a part of, are known to exhibit various biological activities . They are often used in the development of drugs due to their wide range of biological applications.
Mode of Action
The presence of different functional groups can influence how these compounds interact with their targets .
Biochemical Pathways
Pyrimidines play a crucial role in the synthesis of DNA, RNA, and protein in the body. They are involved in numerous biochemical pathways, but without specific information, it’s difficult to say which pathways 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine might affect .
Propiedades
IUPAC Name |
4-chloro-6-(cyclopropylmethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOOZHHBDWLKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



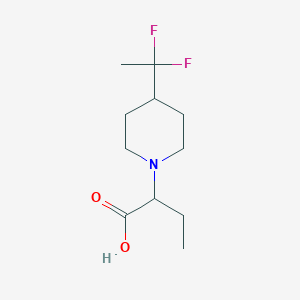

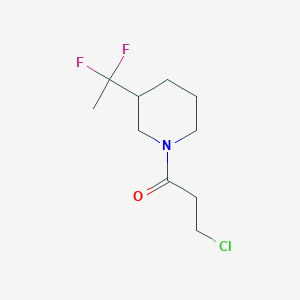
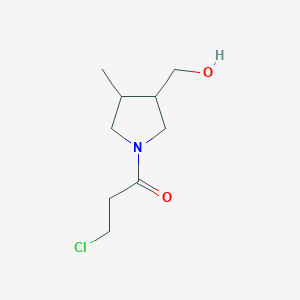
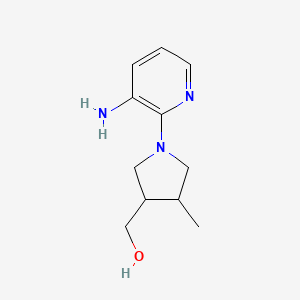
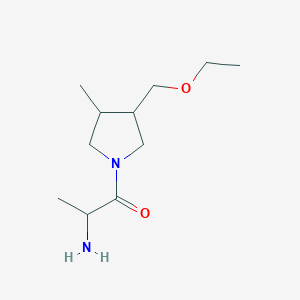
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)
